4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide

Dopamine D3 receptor Receptor binding Selectivity profiling

4-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide (CAS 1049475-45-7) belongs to the 4-phenylpiperazine class of synthetic small-molecule dopamine D3 receptor (D3R) antagonists. Its core structure—a tetrahydropyran (oxane) ring substituted with a phenyl group, linked via a carboxamide bridge to a 3-(4-phenylpiperazin-1-yl)propyl chain—defines a scaffold that has yielded exceptionally selective D3R ligands when further functionalized.

Molecular Formula C25H33N3O2
Molecular Weight 407.558
CAS No. 1049475-45-7
Cat. No. B2721780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide
CAS1049475-45-7
Molecular FormulaC25H33N3O2
Molecular Weight407.558
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C25H33N3O2/c29-24(25(12-20-30-21-13-25)22-8-3-1-4-9-22)26-14-7-15-27-16-18-28(19-17-27)23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2,(H,26,29)
InChIKeyINNFNICDTYNRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide (CAS 1049475-45-7): Procurement-Grade Dopamine D3R Antagonist Candidate


4-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide (CAS 1049475-45-7) belongs to the 4-phenylpiperazine class of synthetic small-molecule dopamine D3 receptor (D3R) antagonists. Its core structure—a tetrahydropyran (oxane) ring substituted with a phenyl group, linked via a carboxamide bridge to a 3-(4-phenylpiperazin-1-yl)propyl chain—defines a scaffold that has yielded exceptionally selective D3R ligands when further functionalized [1]. The compound represents an important intermediate and pharmacophore base for developing next-generation therapeutics targeting substance use disorders and neuropsychiatric conditions where D3R modulation is critical.

Why 4-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide Cannot Be Replaced by Generic D3R Antagonists


In-class D3R antagonists such as SB-277,011A and GSK598,809 exhibit adverse cardiovascular liabilities—particularly hypertension and tachycardia when combined with cocaine—that have blocked their clinical translation [1]. The 4-phenylpiperazine- oxane-4-carboxamide scaffold, in contrast, forms the basis of next-generation D3R antagonists (e.g., R-VK4-40 and R-VK4-116) that do not potentiate cocaine- or oxycodone-induced cardiovascular changes and may even attenuate them [1]. Therefore, procurement decisions focused solely on D3R affinity without accounting for scaffold-specific safety pharmacology, selectivity, and metabolic stability will risk selecting compounds with clinically disqualifying cardiovascular profiles.

Quantitative Differentiation Evidence for 4-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide and Derived D3R Antagonists


D3R Affinity and Selectivity vs. Historical D3R Antagonists

Compounds derived from the 4-phenylpiperazine-oxane-4-carboxamide scaffold, exemplified by VK4-116, exhibit sub-nanomolar D3R binding affinity (Ki = 6.84 nM) and approximately 1,700-fold selectivity over the closely related D2R [1]. This selectivity window substantially exceeds that of earlier-generation D3R antagonists such as SB-277,011A, which typically displays 80- to 100-fold D3/D2 selectivity in radioligand binding assays [2]. The ~17-fold improvement in selectivity ratio directly addresses the off-target D2R antagonism that has been linked to extrapyramidal side effects and hyperprolactinemia with less selective agents.

Dopamine D3 receptor Receptor binding Selectivity profiling

Cardiovascular Safety: Attenuation vs. Potentiation of Cocaine-Induced Hypertension

In a definitive telemetry study in conscious rats, the 4-phenylpiperazine-oxane-4-carboxamide-derived antagonist R-VK4-116 (25 mg/kg, i.p.) attenuated cocaine-induced increases in blood pressure such that the cocaine + R-VK4-116 group was not significantly different from vehicle, whereas cocaine alone significantly elevated blood pressure vs. vehicle (P < 0.04) [1]. Crucially, the comparator D3R antagonist SB-277,011A produced the opposite effect: it significantly increased blood pressure alone and potentiated cocaine-induced hypertension [1]. The D2R-selective antagonist L-741,626 also increased blood pressure and heart rate [1]. This head-to-head comparison establishes a qualitatively different cardiovascular safety profile for the oxane-4-carboxamide scaffold.

Cardiovascular safety Telemetry Cocaine use disorder

Metabolic Stability Across Preclinical Species

The oxane-4-carboxamide scaffold demonstrates broad metabolic stability. VK4-116 was selected as a lead compound based in part on its stability in mouse, rat, and monkey liver microsomes [1]. In a comprehensive in vitro safety evaluation, R-VK4-116 was metabolically stable in both hepatocytes and liver microsomes, with CYP2D6 and CYP3A4 identified as the major contributors to its metabolism [2]. This multi-species stability profile contrasts favorably with earlier D3R antagonists such as GSK598,809, which exhibited more limited metabolic stability and CYP liabilities [3].

Metabolic stability Liver microsomes Hepatocytes Species comparison

Off-Target Kinase Selectivity: KINOMEscan Profiling

Comprehensive KINOMEscan profiling of R-VK4-116 at 10 μM identified only 5 kinase hits (CHEK2, HPK1, MARK3, SRPK2, TNK1) with Kd values all >10 μM [1]. At therapeutically relevant concentrations (expected free plasma concentrations low nanomolar based on D3R Ki of 6.84 nM), this represents a >1,000-fold safety margin for kinase off-targets. The compound also did not inhibit CYP enzymes at relevant concentrations and inhibited hERG only at a high concentration of 100 μM [1], providing a >10,000-fold window relative to D3R binding affinity.

Off-target profiling Kinase selectivity Safety pharmacology

In Vivo Efficacy in Opioid Use Disorder Models Without Compromising Antinociception

VK4-116 (5-15 mg/kg, i.p.) dose-dependently blocks acquisition of oxycodone self-administration and inhibits drug-taking and drug-seeking in rats trained to self-administer oxycodone [1]. At 15 mg/kg, VK4-116 also blocks oxycodone-induced (1 mg/kg, i.p.) reinstatement of drug-seeking in previously extinguished rats [1]. Importantly, VK4-116 pretreatment does not compromise the antinociceptive effects of oxycodone in the hot-plate assay [1], unlike non-selective opioid receptor antagonists (e.g., naltrexone) that block both the rewarding and analgesic properties of opioids. This functional dissociation between reward attenuation and analgesia preservation is a critical differentiator for procurement in opioid use disorder research.

Opioid use disorder Oxycodone self-administration Antinociception

High-Impact Application Scenarios for 4-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide-Derived Compounds


Development of Non-Dopaminergic Addiction Therapeutics with a Cardiovascular-Safe Scaffold

Research programs targeting cocaine and opioid use disorders can procure compounds based on this scaffold to access D3R antagonism without the cardiovascular potentiation that disqualified SB-277,011A and GSK598,809. The telemetry-confirmed safety profile in the presence of cocaine [1] supports confident advancement into cardiovascular safety pharmacology studies required for IND submission, bypassing a key failure point for historical D3R programs.

Structure-Based Drug Design Campaigns Leveraging D3R Crystal Structure Data

The oxane-4-carboxamide core aligns with the D3R crystal structure-guided 4-phenylpiperazine pharmacophore [2]. Medicinal chemistry teams can use this scaffold as a starting point for rational design, exploiting the 1,700-fold D3/D2 selectivity window to further optimize subtype selectivity while maintaining the favorable off-target profile established by KINOMEscan and hERG data [3].

Opioid-Sparing Analgesia Research

Preclinical pain researchers investigating D3R-mediated modulation of opioid analgesia can utilize this scaffold to study the functional dissociation between reward attenuation and analgesia preservation. The demonstration that VK4-116 blocks oxycodone self-administration without impairing hot-plate antinociception [2] uniquely positions D3R antagonists from this series for combination therapy studies aimed at reducing prescription opioid abuse liability.

In Vitro Safety Pharmacology and Toxicology Screening Programs

CROs and pharmaceutical toxicology groups can use compounds from this series as reference standards for D3R off-target panels, given the comprehensive in vitro safety dataset available: metabolic stability across three preclinical species, CYP enzyme interaction profile, hERG liability at >10,000-fold safety margin, and KINOMEscan data at 10 μM [3]. This dataset provides a benchmark for evaluating new chemical entities targeting the dopamine D3 receptor.

Quote Request

Request a Quote for 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.